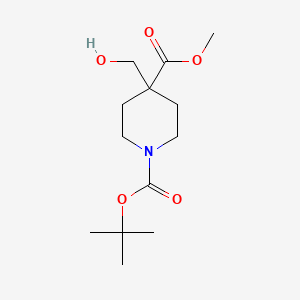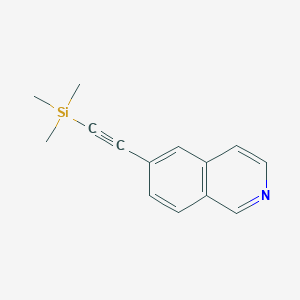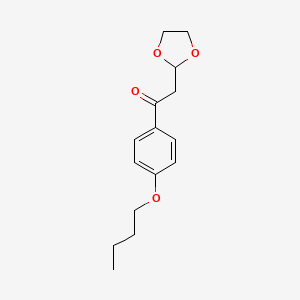
1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as BDDE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDDE is a ketone derivative that has the potential to be used in various applications, including as a solvent, reagent, and intermediate in organic synthesis. In
Aplicaciones Científicas De Investigación
Synthesis of Monoprotected 1,4-Diketones
The photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes presents a method for synthesizing monoprotected 1,4-diketones. This process involves photosensitized hydrogen abstraction and trapping by α,β-unsaturated ketones, yielding monoprotected 1,4-diketones with good yields in cyclic enones. This method offers an alternative for the synthesis of 1,4-diketones, demonstrating the importance of 1,3-dioxolane derivatives in synthetic organic chemistry (Mosca, Fagnoni, Mella, & Albini, 2001).
Fungicidal Activity
A series of novel compounds synthesized from 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aromatic aldehydes displayed moderate to excellent fungicidal activity against Cercospora arachidicola Hori. This showcases the potential of derivatives of 1,3-dioxolane in developing new fungicides (Mao, Song, & Shi, 2013).
Formation of New Vic-Dioxime Complexes
Research into the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and its complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II) has contributed to coordination chemistry. These complexes have been characterized and proposed to adopt various geometrical configurations depending on the metal, contributing to our understanding of metal-ligand interactions (Canpolat & Kaya, 2005).
Polymer Chemistry
The preparation and polymerization of (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate have been explored, with studies on its polymerization, characterization, and thermal degradation. This work highlights the application of 1,3-dioxolane derivatives in the field of polymer chemistry, offering insights into the synthesis and stability of new polymers (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Liquid Crystal Research
Synthesis of derivatives like 1-(4-n-butoxy-2,3-dicyano phenyl)-2-(4-n-pentyl-4-biphenyl) ethane highlights the role of 1,3-dioxolane derivatives in the development of materials with specific mesomorphic properties. These compounds can serve as additives for creating photochemically stable liquid crystal (LC) mixtures with desired characteristics (Osman & Huynh-Ba, 1983).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-8-17-13-6-4-12(5-7-13)14(16)11-15-18-9-10-19-15/h4-7,15H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFANSAVIEHQSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
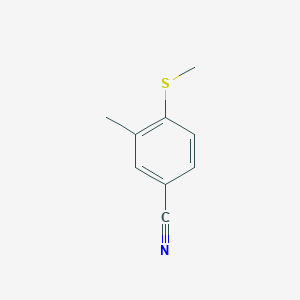
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
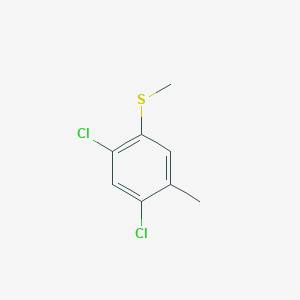
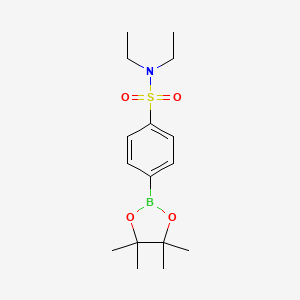
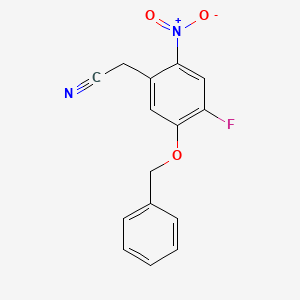
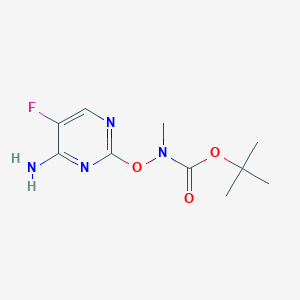
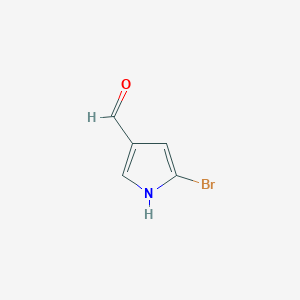
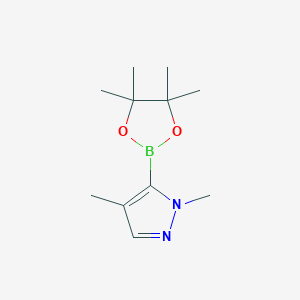
![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
